[1-([1,1'-Biphenyl]-4-yl)ethylidene]hydrazine
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Overview
Description
[1-([1,1’-Biphenyl]-4-yl)ethylidene]hydrazine: is an organic compound characterized by the presence of a hydrazine functional group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-([1,1’-Biphenyl]-4-yl)ethylidene]hydrazine typically involves the reaction of [1,1’-Biphenyl]-4-carbaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of [1-([1,1’-Biphenyl]-4-yl)ethylidene]hydrazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [1-([1,1’-Biphenyl]-4-yl)ethylidene]hydrazine can undergo oxidation reactions to form corresponding azines or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form hydrazine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydrazine moiety or the biphenyl ring. Electrophilic substitution reactions, such as nitration or halogenation, can be performed using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Azines, oxidized biphenyl derivatives
Reduction: Hydrazine derivatives
Substitution: Nitrated or halogenated biphenyl compounds
Scientific Research Applications
Chemistry: [1-([1,1’-Biphenyl]-4-yl)ethylidene]hydrazine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, [1-([1,1’-Biphenyl]-4-yl)ethylidene]hydrazine is explored for its potential as a drug candidate. Its derivatives are evaluated for their efficacy and safety in treating various diseases.
Industry: The compound finds applications in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of [1-([1,1’-Biphenyl]-4-yl)ethylidene]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the biphenyl structure can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
[1-([1,1’-Biphenyl]-4-yl)methylidene]hydrazine: Similar structure but with a methylidene group instead of an ethylidene group.
[1-([1,1’-Biphenyl]-4-yl)ethylidene]amine: Similar structure but with an amine group instead of a hydrazine group.
Uniqueness:
Hydrazine Moiety: The presence of the hydrazine group in [1-([1,1’-Biphenyl]-4-yl)ethylidene]hydrazine imparts unique reactivity and potential biological activity compared to its analogs.
Biphenyl Structure: The biphenyl structure provides rigidity and hydrophobicity, which can enhance interactions with biological targets and improve the compound’s stability.
Properties
CAS No. |
5758-19-0 |
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Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-(4-phenylphenyl)ethylidenehydrazine |
InChI |
InChI=1S/C14H14N2/c1-11(16-15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,15H2,1H3 |
InChI Key |
HDDXXLBVPQVLQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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